molecular formula C15H14ClFN2 B2883917 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride CAS No. 1083165-95-0

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride

Cat. No.: B2883917
CAS No.: 1083165-95-0
M. Wt: 276.74
InChI Key: RYHITHLGPWTKTR-UHFFFAOYSA-M
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Description

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride is a compound belonging to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a significant subject of study in various scientific fields .

Scientific Research Applications

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. Some imidazole compounds can be hazardous, causing skin irritation, respiratory irritation, and serious eye irritation . They can also be fatal if inhaled .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride typically involves the reaction of 4-fluoroaniline with 1,3-dimethyl-1H-benzo[d]imidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted imidazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

2-(4-fluorophenyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium chloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-dimethylbenzimidazol-3-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN2.ClH/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11;/h3-10H,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHITHLGPWTKTR-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1C3=CC=C(C=C3)F)C.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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